molecular formula C18H17ClN2O3 B2489739 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea CAS No. 2034270-82-9

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea

Cat. No. B2489739
CAS RN: 2034270-82-9
M. Wt: 344.8
InChI Key: FXNZFVRRLOLMOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including those similar to the target compound, involves intricate synthetic routes. These compounds can be synthesized through a series of steps that may include reactions such as intramolecular cyclization, coupling reactions, and the use of specific catalysts to achieve the desired structure. For instance, derivatives of benzofuran have been synthesized through reactions involving ureas and other precursors to obtain compounds with potential inhibitory activities or for further chemical modifications (Yang et al., 1991).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including the compound , is characterized by the presence of a benzofuran nucleus, which plays a crucial role in the compound's biological and chemical properties. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to elucidate the structure of these compounds, providing detailed insights into their three-dimensional configuration and the spatial arrangement of atoms (Choi et al., 2010).

Chemical Reactions and Properties

Benzofuran derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, among others. The functional groups attached to the benzofuran core, such as the urea moiety, significantly influence the compound's reactivity and interaction with different chemical species. The reactivity patterns of these compounds are essential for designing synthetic routes and for modifications aimed at enhancing their chemical and biological activities (Kim et al., 2001).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystal structure, are critical for their practical applications and for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and can be analyzed using various physicochemical techniques. The solubility in different solvents, for instance, is influenced by the presence of polar or nonpolar groups within the molecule, affecting its application in pharmaceutical formulations or chemical reactions (Lin & Liu, 1985).

Chemical Properties Analysis

The chemical properties of “1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea” are defined by its functional groups and molecular structure. The presence of the urea moiety, for example, can impart specific chemical characteristics, such as hydrogen bonding capabilities, which influence the compound's interactions with biological targets or its behavior in chemical syntheses. These properties are essential for understanding the compound's potential uses and for tailoring its structure for specific applications (Gaudreault et al., 1988).

properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-18(23,16-10-12-6-2-5-9-15(12)24-16)11-20-17(22)21-14-8-4-3-7-13(14)19/h2-10,23H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNZFVRRLOLMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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